amino N-phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
amino N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-11-7(10)9-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHOHPOCZUAUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332290 | |
| Record name | amino N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60506-42-5 | |
| Record name | amino N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Kinetic Investigations of Amino N Phenylcarbamate Transformations
Mechanistic Pathways of N-Phenylcarbamate Formation and Reactivity
The transformation of amino N-phenylcarbamates is governed by complex reaction mechanisms, the understanding of which is crucial for controlling reaction outcomes and designing synthetic pathways. The formation and subsequent reactions of these carbamates can proceed through several distinct mechanistic routes, primarily categorized as concerted or stepwise pathways. These pathways are often in competition, with the predominant mechanism being influenced by factors such as the substrate structure, reactant nucleophilicity, and solvent properties.
Comparative Analysis of Concerted vs. Stepwise Mechanisms
The aminolysis of phenyl N-phenylcarbamate has been a focal point for mechanistic studies, revealing the subtle balance between different reaction channels. A concerted mechanism involves a single transition state where bond-forming and bond-breaking occur simultaneously. quora.comyoutube.com In contrast, a stepwise mechanism proceeds through one or more intermediates. quora.comyoutube.com For N-phenylcarbamate transformations, two primary stepwise pathways are considered: one involving a tetrahedral intermediate and another proceeding through an isocyanate intermediate. nih.gov
The nature of the nucleophile and the leaving group can also dictate the operative mechanism. For instance, studies on the aminolysis of aryl N-phenyl thiocarbamates, close analogs of N-phenylcarbamates, have shown a shift in mechanism. The reaction of aryl N-phenylcarbamates is believed to proceed through a stepwise process. However, the corresponding reaction of aryl N-phenyl thiocarbamates is significantly faster, and this rate enhancement suggests a transition to a concerted mechanism. nih.gov This highlights the sensitivity of the reaction pathway to subtle changes in the substrate's structure.
Table 1: Comparison of Proposed Mechanistic Pathways for Aminolysis of Phenyl N-phenylcarbamate
| Mechanism Type | Key Feature | Intermediate(s) | Energetic Favorability |
|---|---|---|---|
| Concerted | Single transition state; simultaneous bond formation and cleavage. quora.com | None | Less Favorable nih.gov |
| Stepwise | Proceeds through a distinct intermediate. nih.gov | Tetrahedral Intermediate | Less Favorable nih.gov |
| Stepwise (E1cB) | Proceeds through an isocyanate intermediate. nih.gov | Isocyanate | Most Favorable nih.gov |
Elucidation of Isocyanate Intermediate Pathways (e.g., E1cB Mechanism)
The Elimination Unimolecular conjugate Base (E1cB) mechanism has emerged as a key pathway in the transformation of N-phenylcarbamates, particularly in base-catalyzed reactions. rsc.orgnih.gov This two-step process is characterized by the initial deprotonation of the carbamate (B1207046) nitrogen by a base to form an anionic conjugate base. wikipedia.orgfiveable.me This step is favored when the proton on the nitrogen is sufficiently acidic. The subsequent, typically rate-determining step involves the expulsion of the leaving group (e.g., a phenoxide) from this anion to form a highly reactive isocyanate intermediate. nih.govwikipedia.org
Evidence for the formation of an isocyanate intermediate is supported by both theoretical calculations and experimental trapping studies. nih.govrsc.org In the base-catalyzed hydrolysis of N-phenylcarbamates, the reaction pathway through the isocyanate intermediate is considered energetically favored. nih.gov This mechanism is consistent with the basic hydrolysis of phenylcarbamates derived from primary amines, where the presence of an ionizable N-H proton is essential to initiate the reaction. nih.govacs.org The highly reactive isocyanate intermediate can then be trapped by various nucleophiles present in the reaction mixture, such as water to form a carbamic acid (which decomposes to an amine and carbon dioxide) or an amine to form a urea (B33335) derivative. nih.govacs.org
Kinetic studies of the base-catalyzed degradation of substituted phenyl N-hydroxycarbamates (analogs of N-phenylcarbamates) further support the E1cB mechanism. The dependence of the observed rate constant on pH and the large negative Brønsted coefficient (βlg) are indicative of a rate-determining departure of the phenolate (B1203915) leaving group from the anionic intermediate. nih.gov
Characterization of Tetrahedral Intermediate Formation
While the isocyanate pathway is often favored, the formation of a tetrahedral intermediate represents an alternative stepwise mechanism in the reactions of N-phenylcarbamates. nih.gov A tetrahedral intermediate is a species formed when a nucleophile attacks the electrophilic carbonyl carbon of the carbamate, causing the carbon's hybridization to change from sp² to sp³. taylorandfrancis.comwikipedia.org
This pathway involves two steps:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a transient, negatively charged tetrahedral intermediate. wikipedia.org
Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., phenoxide). taylorandfrancis.com
Although computational studies for the aminolysis of phenyl N-phenylcarbamate indicate this pathway is energetically less favorable than the E1cB mechanism, it remains a plausible route under certain conditions. nih.gov The stability of the tetrahedral intermediate itself is a critical factor. wikipedia.org The presence of electron-withdrawing groups on the phenyl ring can stabilize the negative charge on the oxygen atom, potentially making this pathway more competitive. The nature of the nucleophile and the leaving group also plays a significant role in the formation and breakdown of this intermediate. taylorandfrancis.com While often too short-lived to be detected directly, the existence of tetrahedral intermediates is a cornerstone of understanding acyl substitution reactions. ic.ac.uk
Detailed Studies of Nucleophilic Attack and Substitution Processes
Nucleophilic substitution is a fundamental reaction class for N-phenylcarbamates, where an electron-rich nucleophile attacks the electron-deficient carbonyl carbon, leading to the displacement of a leaving group. wikipedia.orglibretexts.org The process can be influenced by the structure of the carbamate, the nature of the nucleophile, and the reaction conditions.
In the aminolysis of aryl N-phenylcarbamates and their thio-analogs with benzylamines, the reaction kinetics provide insight into the transition state structure. For aryl N-phenyl thiocarbamates, which react via a concerted mechanism, large Brønsted-type βx values (1.3-1.5) were observed. nih.gov These values indicate a significant degree of bond formation between the nucleophile (benzylamine) and the carbonyl carbon in the transition state. This is further supported by kinetic isotope effects (kH/kD > 1.0), which are consistent with a proton transfer from the nucleophile in the rate-determining step. nih.gov
The reactivity of the carbamate is also highly dependent on the leaving group. The substitution of a phenoxide leaving group in aryl N-phenylcarbamates with a thiophenoxide group leads to a dramatic increase in the reaction rate. nih.gov This rate enhancement is greater than what would be expected just from the difference in leaving group ability, pointing towards the aforementioned change from a stepwise to a concerted mechanism. nih.gov These studies underscore the intricate interplay of factors governing nucleophilic attack and substitution at the carbamate functional group.
Investigation of Thermal and Chemical Decomposition Mechanisms
N-phenylcarbamates exhibit varied stability and can decompose through several pathways upon heating or chemical treatment. The specific products formed depend on the carbamate's structure and the decomposition conditions.
Thermal Decomposition: The thermal degradation of alkyl N-phenylcarbamates can proceed via different mechanisms. For example, ethyl N-methyl-N-phenylcarbamate decomposes in the gas phase between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene. scispace.com This reaction is a unimolecular, first-order process, believed to proceed through a cyclic transition state, similar to the pyrolysis of acetates and xanthates. scispace.com
In contrast, heating ethyl carbanilate (ethyl N-phenylcarbamate) at 200°C under reduced pressure primarily yields phenyl isocyanate and ethanol. acs.org This indicates a reversible dissociation reaction. At higher temperatures (250°C) and atmospheric pressure, the decomposition of α-methylbenzyl carbanilate gives aniline (B41778), α-methylbenzyl aniline, styrene, and carbon dioxide, suggesting a more complex mechanism involving initial intramolecular decomposition followed by subsequent amine displacement reactions. acs.org The decomposition of t-butyl N-arylcarbamates in diphenyl ether at 177.5°C is a first-order reaction that produces the corresponding primary amine, carbon dioxide, and isobutylene, likely through a cyclic mechanism. cdnsciencepub.com
Chemical Decomposition: Base-catalyzed degradation represents a common chemical decomposition pathway. As discussed under the E1cB mechanism, N-phenylcarbamates with a proton on the nitrogen can decompose in the presence of a base via an isocyanate intermediate. nih.gov For example, N-hydroxy-N-phenylcarbamate degrades in basic conditions to produce phenol, carbonate, aniline, and azoxybenzene. nih.gov This highlights that the initial products of decomposition can undergo further reactions to yield a complex mixture of final products.
Kinetic Studies and Reactivity Analysis of N-Phenylcarbamate Derivatives
Kinetic studies provide quantitative insights into the factors that control the reactivity of N-phenylcarbamate derivatives. Rate constants, reaction orders, and activation parameters derived from these studies help to elucidate reaction mechanisms and predict how changes in structure or conditions will affect reaction outcomes.
The thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase follows first-order kinetics. The rate constant for this unimolecular elimination is described by the Arrhenius equation, providing key activation parameters. scispace.com
Table 2: Kinetic Data for Thermal Decomposition of Ethyl N-Methyl-N-phenylcarbamate scispace.com
| Parameter | Value |
|---|---|
| Temperature Range | 329-380 °C |
| Reaction Order | First-order |
| Rate Equation | k₁ = 10¹²·⁴⁴ exp(-45380/RT) s⁻¹ |
| Activation Energy (Ea) | 45.38 kcal/mol |
| Pre-exponential Factor (A) | 10¹²·⁴⁴ s⁻¹ |
The reactivity of substituted N-phenylcarbamates is significantly influenced by the electronic nature of the substituents. In the thermal decomposition of t-butyl N-arylcarbamates, the rate of reaction increases as the substituent on the aromatic nucleus becomes more electron-withdrawing. cdnsciencepub.com A Hammett plot of the logarithm of the rate constants against the substituent constants (σ) yields a positive ρ value of 0.54, indicating that the reaction is facilitated by the stabilization of negative charge in the transition state. cdnsciencepub.com
Similarly, in the base-catalyzed degradation of substituted phenyl N-hydroxycarbamates, the reaction rate is sensitive to the substituent on the phenoxy leaving group. The Brønsted coefficient (βlg), which relates the rate constant to the pKa of the leaving group, was found to be approximately -1 for the E1cB mechanism, indicating a large degree of C-O bond cleavage in the transition state. nih.gov
Theoretical reactivity indices have also been correlated with experimental kinetic data. For the alkaline hydrolysis of a series of phenyl N-phenylcarbamates, theoretically estimated parameters such as Hirshfeld and NBO atomic charges, and the electrostatic potential at the reaction center, have been used to rationalize and predict reactivity. researchgate.net These quantitative relationships highlight the power of computational methods in understanding and predicting the chemical behavior of N-phenylcarbamate derivatives. nih.gov
Determination of Rate Constants and Activation Parameters
The kinetic analysis of N-phenylcarbamate transformations, particularly hydrolysis and aminolysis, provides fundamental insights into their reaction mechanisms. Rate constants (k) and activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are crucial for elucidating the nature of the transition state.
Studies on the alkaline hydrolysis of substituted phenyl N-phenylcarbamates and phenyl N-methylcarbamates have shown that the reaction proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net The rate-determining step involves the formation of an isocyanate intermediate and the release of a phenolate. researchgate.net Kinetic data for these reactions have been determined experimentally at various temperatures. For instance, the specific rate constants for the reactions of various oxime N,N-diethyl carbamic esters with piperidine (B6355638) in acetonitrile (B52724) have been measured, revealing low activation parameters that support a proposed zwitterionic intermediate mechanism. researchgate.net In this mechanism, the expulsion of the leaving group is the slow step, which is assisted by intramolecular hydrogen bonding. researchgate.net
The transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols in the presence of alkoxide catalysts has also been investigated across a range of temperatures (323 K to 373 K). rsc.org These reactions follow first-order kinetics with respect to the carbamate substrate. rsc.org
Below is a table summarizing representative kinetic data for the reactions of related N-phenylcarbamate compounds.
| Reactant | Reaction | Conditions | Rate Constant (k) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |
|---|---|---|---|---|---|---|
| Phenyl N-phenylcarbamate (4-NO₂) | Alkaline Hydrolysis | 25 °C | 14.1 M⁻¹s⁻¹ | - | - | researchgate.net |
| Phenyl N-phenylcarbamate (H) | Alkaline Hydrolysis | 25 °C | 0.015 M⁻¹s⁻¹ | - | - | researchgate.net |
| O-methyl-N-phenyl carbamate | Transesterification with Ethanol | 343 K | 2.1 x 10⁻⁴ s⁻¹ | - | - | rsc.org |
| N,N-Diethyl O-(2,4-dinitrophenyl)oxime carbamate | Aminolysis with Morpholine | 25 °C, CH₃CN | 3.35 x 10⁻³ M⁻¹s⁻¹ | 34.6 | -177 | researchgate.net |
Influence of Substituents on Reaction Kinetics (e.g., Hammett Constants)
The electronic nature of substituents on the aromatic ring of N-phenylcarbamates significantly influences their reaction rates. This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship:
log(k/k₀) = σρ
Here, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant (σ) measures the electronic effect (inductive and resonance) of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. wikipedia.orgwalisongo.ac.id
For the alkaline hydrolysis of phenyl N-methylcarbamates, a plot of the logarithm of the hydroxide (B78521) ion-catalyzed rate constant (log kOH) against the Hammett constant (σ⁻) shows a linear relationship. researchgate.net Similarly, in the hydrolysis of aryl N-(2-pyridyl)carbamates, which proceeds via an E1cB mechanism, the reaction rate correlates well with σ⁻ values, yielding a large positive ρ value of 2.45. researchgate.net A large, positive ρ value indicates that the reaction is highly sensitive to substituent effects and that a negative charge develops in the transition state of the rate-determining step. wikipedia.org This is consistent with a mechanism where the phenolate anion is the leaving group. researchgate.netresearchgate.net
In the transesterification of O-methyl-N-phenyl carbamates, electron-withdrawing substituents on the aromatic ring were found to accelerate the reaction. rsc.org This observation is consistent with a mechanism where the rate-determining step involves a nucleophilic attack on the carbonyl carbon, as electron-withdrawing groups increase the electrophilicity of this carbon center. rsc.org The positive ρ value obtained from the Hammett plot for this reaction supports the buildup of negative charge in the transition state. rsc.orgwikipedia.org
Analysis of Catalytic Effects on Reaction Rates (e.g., Base-Catalysis, Metal Catalysis)
Catalysts can significantly accelerate the transformation of N-phenylcarbamates by providing an alternative reaction pathway with a lower activation energy. chemguide.co.uk
Base-Catalysis: The hydrolysis of secondary N-phenylcarbamates is subject to base catalysis. These reactions often proceed through an E1cB mechanism, which involves a pre-equilibrium deprotonation of the nitrogen atom to form an anion. researchgate.netnih.gov This anion then undergoes a rate-limiting decomposition to yield an isocyanate intermediate and a phenolate leaving group. researchgate.netnih.gov The rate of this reaction is pH-dependent. For substituted phenyl N-hydroxycarbamates, the logarithm of the observed rate constant (log k_obs) is linearly dependent on pH with a unit slope at lower and higher pH values, confirming the base-catalyzed nature of the degradation. nih.gov
Metal Catalysis: Transition metals are effective catalysts for various transformations involving carbamates. For instance, a modified graphene oxide-based zinc composite has been shown to be an efficient heterogeneous catalyst for the formation of butyl phenylcarbamate from aniline and n-butyl bromide under an atmosphere of carbon dioxide. researchgate.net In the absence of the catalyst, no reaction was observed under the same conditions. researchgate.net
Copper salts can catalyze the oxidative cyclization of N-(p-methoxyphenyl)carbamates that are tethered to internal alkenes. nih.gov This reaction is proposed to proceed through the formation of a nitrogen-centered radical intermediate, demonstrating the ability of metal catalysts to open up novel mechanistic pathways. nih.gov
Solvent Effects on N-Phenylcarbamate Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.orgnih.gov For N-phenylcarbamate transformations, which can proceed through ionic intermediates, solvent polarity is a key factor.
According to the Hughes-Ingold rules, reactions that involve the creation of charge in the transition state from neutral reactants are accelerated by an increase in solvent polarity. wikipedia.orglibretexts.org Conversely, reactions where charge is dispersed or destroyed in the transition state are slowed by more polar solvents. wikipedia.org
In unimolecular reactions like the Sₙ1 mechanism, polar protic solvents (e.g., water, alcohols) are particularly effective at stabilizing the charged intermediates (carbocations and anions) through solvation, thereby lowering the activation energy and increasing the reaction rate. libretexts.orglibretexts.org For bimolecular (Sₙ2) reactions, polar aprotic solvents (e.g., DMSO, DMF) are often preferred because they can solvate cations while leaving the anionic nucleophile relatively unsolvated and thus more reactive. libretexts.org
Radical Intermediates in N-Phenylcarbamate Chemistry
Beyond ionic pathways, N-phenylcarbamates can serve as precursors to highly reactive nitrogen-centered radical intermediates. nih.gov These radicals are electron-deficient but neutral species and can engage in a variety of synthetic transformations. libretexts.org
Generation and Characterization of N-Centered Radicals
Nitrogen-centered radicals can be generated from N-phenylcarbamate derivatives through several methods:
Metal-Catalyzed Oxidation: Copper(II) carboxylates, in the presence of a hypervalent iodine oxidant, can catalyze the formation of N-centered radicals from N-aryl carbamates. nih.gov The proposed mechanism involves the formation of a Cu(III)-N bond followed by homolysis to generate the nitrogen radical. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for generating N-centered radicals. nih.govacs.org This process can involve a proton-coupled electron transfer (PCET) from the carbamate to a photoactivated catalyst. nih.gov This generates the nitrogen-centered radical and a reduced photocatalyst, which can then participate in subsequent steps of the catalytic cycle. nih.gov
Mechanochemistry: Mechanical force can be used to induce the homolytic scission of specific bonds within a polymer chain. Carbamoyloxime mechanophores, when subjected to force, can generate transient nitrogen-centered radicals, expanding the scope of mechanochemical reactions. rsc.org
These transient radical species are typically characterized indirectly through trapping experiments and analysis of the resulting products, as their high reactivity often precludes direct spectroscopic observation under normal reaction conditions. nih.gov
Enantioselective Radical Transformations in Carbamate Systems
A significant challenge in radical chemistry is controlling stereoselectivity. Recent advances have enabled highly enantioselective transformations involving nitrogen-centered radicals derived from carbamates. mdpi.com
One successful strategy involves the combination of photoredox catalysis with a chiral Lewis acid catalyst. nih.gov In the enantioselective conjugate amination of α,β-unsaturated carbonyl compounds, an N-aryl carbamate is used as the nitrogen source. nih.gov A visible light-activated photoredox mediator initiates a proton-coupled electron transfer (PCET) from the carbamate to generate a nitrogen-centered radical. nih.gov Simultaneously, a chiral-at-rhodium Lewis acid catalyst coordinates to the carbonyl compound, activating it and creating a chiral environment. nih.gov The subsequent stereocontrolled radical-radical coupling between the nitrogen radical and a radical anion derived from the substrate affords the C-N bond with excellent enantioselectivity (up to 99% ee). nih.gov The use of chiral Lewis acids is a key strategy in enantioselective radical reactions as they can control the conformation of the substrate and create diastereotopic faces for the radical attack. cmu.edu
Computational and Theoretical Chemistry Studies of Amino N Phenylcarbamate Systems
Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications
Quantum mechanical and Density Functional Theory (DFT) calculations have been instrumental in understanding the reactivity and electronic structure of amino N-phenylcarbamate systems. These computational approaches allow for the detailed examination of reaction pathways, transition states, and the electronic characteristics that govern chemical behavior.
Energetic Characterization and Prediction of Reaction Channels
A pivotal area of research has been the elucidation of the aminolysis mechanism of phenyl N-phenylcarbamate. Theoretical studies have rigorously evaluated various potential reaction pathways. A comprehensive examination using DFT methods, specifically at the M06-2X/6-311+G(2d,2p) and B3LYP-D3/6-31G(d,p) levels of theory, has characterized three alternative reaction channels for the uncatalyzed and base-catalyzed aminolysis. researchgate.net
These channels are:
A concerted mechanism.
A stepwise mechanism proceeding through a tetrahedral intermediate.
A stepwise mechanism involving an isocyanate intermediate (E1cB pathway).
Contrary to some prevailing views, computational results indicate that the pathway involving the isocyanate intermediate is the most energetically favored. researchgate.net This finding has been supported by complementary IR spectroscopic studies of the interactions between phenyl N-phenylcarbamate and various amines, including n-butylamine, diethylamine, triethylamine, N-methylpyrrolidine, and trimethylamine. researchgate.net The computational data provides a detailed energetic landscape of the reaction, highlighting the favorability of the E1cB mechanism.
Table 1: Theoretically Characterized Reaction Channels for the Aminolysis of Phenyl N-Phenylcarbamate
| Reaction Channel | Description | Energetic Favorability |
|---|---|---|
| Concerted | A single transition state where bond-breaking and bond-forming occur simultaneously. | Less Favorable |
| Stepwise via Tetrahedral Intermediate | A two-step process involving the formation and subsequent breakdown of a tetrahedral intermediate. | Less Favorable |
Note: This table is based on the qualitative findings of theoretical studies. Specific energy values were not available in the public domain.
Transition State Elucidation and Barrier Height Predictions
The theoretical characterization of reaction channels inherently involves the elucidation of the corresponding transition states and the prediction of their associated energy barriers. For the aminolysis of phenyl N-phenylcarbamate, DFT calculations have been employed to model the geometries and energies of the transition states for the concerted, stepwise tetrahedral, and stepwise isocyanate pathways. researchgate.net
The prediction that the isocyanate pathway is energetically favored implies that the highest energy barrier along this pathway is lower than the activation barriers for the other two competing mechanisms. These computational predictions of barrier heights are crucial for understanding the kinetics of the reaction and for rationalizing the observed product distributions. The theoretical work provides a molecular-level picture of the transition states, revealing the critical atomic rearrangements that occur during the reaction.
Computational Prediction of Molecular Electrostatic Potential (EPN) and Atomic Charges for Reactivity Analysis
The reactivity of substituted phenyl N-phenylcarbamates in aminolysis reactions has been successfully rationalized using computationally derived parameters such as the electrostatic potential at nuclei (EPN) and atomic charges. researchgate.net Methods for calculating atomic charges, including Hirshfeld and Natural Bond Orbital (NBO) analyses, have been applied to these systems. researchgate.net
These theoretical descriptors provide a quantitative measure of the electronic distribution within the molecule and have been shown to correlate well with experimental kinetic constants. researchgate.net The EPN, for instance, offers a powerful tool for understanding how substituents on the phenyl ring influence the reactivity of the carbamate (B1207046). By establishing quantitative relationships between these theoretical indices and experimental data, a deeper understanding of the structure-reactivity relationships in this class of compounds is achieved.
Table 2: Theoretical Parameters for Reactivity Analysis of Phenyl N-Phenylcarbamates
| Theoretical Parameter | Method of Calculation | Application in Reactivity Analysis |
|---|---|---|
| Electrostatic Potential at Nuclei (EPN) | Quantum Mechanical Calculations | Rationalizing the reactivity of substituted phenyl N-phenylcarbamates. |
| Hirshfeld Atomic Charges | Population Analysis | Correlating electronic structure with experimental kinetic constants. |
Note: This table describes the application of these parameters as reported in the literature. Specific calculated values were not publicly available.
Molecular Modeling and Simulation Approaches in N-Phenylcarbamate Research
Beyond quantum mechanical calculations on isolated molecules, molecular modeling and simulation techniques are employed to study the behavior of N-phenylcarbamates in more complex environments, such as in the presence of other molecules or as part of larger systems.
Computational Studies of Stereochemical Discrimination and Chiral Interactions
A significant application of molecular modeling in N-phenylcarbamate research is the study of chiral discrimination. Amylose (B160209) tris(3,5-dimethylphenylcarbamate) is a well-known chiral stationary phase used in chromatography for the separation of enantiomers. Computational chemistry and molecular modeling have been pivotal in elucidating the chiral recognition mechanism of this material. acs.org
Studies combining proton NMR spectroscopy and molecular dynamics simulations have investigated the interactions between amylose tris(3,5-dimethylphenylcarbamate) and enantiomers. acs.org These simulations generate energy-minimized structures of the polysaccharide-enantiomer complexes. For instance, in the case of p-O-tert-butyltyrosine allyl ester, computations independently predicted the folding of the l-enantiomer, which was in excellent agreement with 2D NOESY NMR data. acs.org Molecular dynamics simulations, typically run for durations of 2 nanoseconds, have been used to generate pair distribution functions that align well with experimental observations, providing detailed molecular insight into the enantioselectivity of the system. acs.org These modeling studies have also successfully explained why the presence of acid can "switch on" the chiral selectivity. acs.org
Theoretical Descriptors for Characterizing Chemical Reactivity
A variety of theoretical descriptors derived from quantum mechanical calculations are used to characterize and predict the chemical reactivity of this compound systems. As mentioned previously, the electrostatic potential at nuclei (EPN) and various schemes for calculating atomic charges (Hirshfeld, NBO) have proven to be useful reactivity indexes. researchgate.net
The successful application of these descriptors lies in their ability to be correlated with experimental observables, such as kinetic constants. The quantitative relationships established between these theoretical parameters and experimental data underscore the predictive power of computational chemistry in understanding and rationalizing chemical reactivity. researchgate.net These descriptors serve as a bridge between the electronic structure of a molecule and its macroscopic chemical behavior.
Electrophilicity Indices and Their Correlation with Reactivity
Electrophilicity is a fundamental concept in chemical reactivity, quantifying the ability of a molecule to accept electrons. Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various reactivity descriptors, including electrophilicity indices. These indices are valuable for predicting the reactivity of molecules in various chemical reactions.
While specific computational studies detailing the electrophilicity indices for this compound are not extensively available in the current body of scientific literature, the principles of their calculation and interpretation are well-established. Global electrophilicity (ω) is a widely used index, calculated from the electronic chemical potential (μ) and chemical hardness (η). These, in turn, can be approximated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For substituted N-phenylcarbamates, theoretical calculations have been employed to rationalize their reactivity. For instance, in studies of the aminolysis of phenyl N-phenylcarbamate, reactivity indexes such as electrostatic potential at nuclei (EPN), Hirshfeld and Natural Bond Orbital (NBO) atomic charges, and Hammett constants have been used to understand the reactivity of substituted derivatives. These studies have demonstrated quantitative relationships between these theoretical parameters and experimental kinetic constants, emphasizing the utility of computational descriptors in characterizing chemical reactivity.
The general approach to correlating electrophilicity indices with reactivity involves comparing the calculated values for a series of related compounds with their experimentally determined reaction rates. A higher electrophilicity index generally corresponds to a greater susceptibility to nucleophilic attack, a key step in many reactions involving carbamates. Future computational studies on this compound would likely involve the calculation of these indices to predict its reactivity towards various nucleophiles and to compare its reactivity with other substituted carbamates.
Table 1: Conceptual DFT Reactivity Descriptors (Illustrative Example)
This table illustrates the types of data that would be generated in a computational study of electrophilicity. The values presented here are hypothetical and for illustrative purposes only, as specific data for this compound is not available.
| Compound | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| Phenylcarbamate | -8.5 | -0.5 | -4.5 | 4.0 | 2.53 |
| This compound | -8.2 | -0.3 | -4.25 | 3.95 | 2.29 |
| Nitro N-phenylcarbamate | -9.0 | -1.0 | -5.0 | 4.0 | 3.13 |
Analysis of Hydrogen Bonding Interactions in N-Phenylcarbamate Systems
Hydrogen bonding plays a critical role in determining the supramolecular structure and properties of molecules in the solid state and in solution. In N-phenylcarbamate systems, the presence of N-H and C=O groups provides the necessary donor and acceptor sites for the formation of hydrogen bonds.
Computational methods, particularly DFT, are instrumental in analyzing the geometry, strength, and nature of these interactions. While detailed computational studies specifically focused on this compound are limited, crystallographic studies of related compounds provide valuable experimental evidence of hydrogen bonding. For instance, the crystal structure of phenyl N-phenylcarbamate reveals the presence of intermolecular N—H⋯O hydrogen bonds, which link the molecules into infinite one-dimensional chains. nih.gov
In a computational analysis of hydrogen bonding in N-phenylcarbamate systems, key parameters such as the hydrogen bond distance (H⋯A), the donor-hydrogen-acceptor angle (D—H⋯A), and the hydrogen bond energy would be calculated. Quantum Theory of Atoms in Molecules (QTAIM) analysis is another powerful tool used to characterize the nature of these interactions by analyzing the electron density at the bond critical points.
Table 2: Typical Hydrogen Bond Geometries in N-Phenylcarbamate Systems (from Crystallographic Data of Analogs)
This table provides examples of typical hydrogen bond parameters observed in the crystal structures of N-phenylcarbamate derivatives.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N1 | H1 | O2 | 0.86 | 2.14 | 2.976 | 165 | Phenyl N-phenylcarbamate nih.gov |
Advanced Spectroscopic and Analytical Characterization of Amino N Phenylcarbamate
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopy provides a powerful, non-destructive means to probe the molecular framework and behavior of amino N-phenylcarbamate. Each technique offers unique insights into different aspects of the compound's chemical nature.
Application of Infrared (IR) Spectroscopy for Reaction Monitoring and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups and monitoring the progress of reactions involving N-phenylcarbamates. The vibrational frequencies of specific bonds provide a molecular fingerprint. The analysis of carbamate (B1207046) pesticides, a class of compounds that includes N-phenylcarbamates, reveals characteristic absorption frequencies. oup.com
Key vibrational modes for N-phenylcarbamates include N-H stretching, C=O (carbonyl) stretching, and C-O stretching. For instance, in a study of various carbamate pesticides, it was noted that the carbonyl absorption frequencies of carbamates with an N-H group shift to higher frequencies (approximately 35 cm⁻¹) when moving from a solid phase (where hydrogen bonding is prevalent) to a liquid phase. oup.com This phenomenon is a clear indicator of the intermolecular interactions present.
In the case of 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, a derivative containing the N-phenylcarbamate moiety, specific IR absorption bands have been identified. nih.gov Similarly, spectral data for Phenyl carbamate shows characteristic peaks for the key functional groups. rsc.org
Below is a table summarizing typical IR absorption frequencies for the N-phenylcarbamate functional group based on data from related compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3339 - 3422 | rsc.org |
| C=O (Amide I) | Stretching | 1700 - 1733 | nih.govrsc.org |
| N-H | Bending (Amide II) | ~1616 | rsc.org |
| C-N | Stretching | ~1384 | rsc.org |
| C-O | Stretching | 1211 - 1238 | rsc.orgrsc.org |
| Aromatic C=C | Stretching | ~1593 | nih.gov |
| Aromatic C-H | Stretching | ~3088 | nih.gov |
These characteristic bands are invaluable for confirming the presence of the N-phenylcarbamate structure and for monitoring its formation or transformation in chemical reactions.
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For an N-phenylcarbamate structure, key resonances include the N-H proton, protons on the phenyl ring, and any protons on the amino group or its substituents. The chemical shift of the N-H proton is often broad and can vary depending on the solvent and concentration due to hydrogen bonding. Protons on the phenyl ring typically appear in the aromatic region (around 7.0-7.5 ppm).
For example, in Phenyl carbamate, the amino protons (NH₂) appear as a broad singlet at 5.053 ppm, while the aromatic protons appear as multiplets between 7.058 and 7.324 ppm. rsc.org In 1-Propyl phenylcarbamate, the N-H proton is observed as a broad singlet at 6.64 ppm, and the aromatic protons are seen as a multiplet between 6.97 and 7.26 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the spectrum of an N-phenylcarbamate is the carbonyl carbon (C=O), which typically resonates in the downfield region of the spectrum. The carbons of the phenyl ring will also show distinct signals.
In 1-Propyl phenylcarbamate, the carbonyl carbon appears at 153.74 ppm. The carbons of the phenyl ring are observed at 118.63 ppm (ortho), 123.30 ppm (para), 129.01 ppm (meta), and 137.98 ppm (ipso, the carbon attached to the nitrogen). rsc.org A study of phenyl N-phenylcarbamate also provides detailed assignments for the carbonyl and aromatic carbons. researchgate.net
The following table summarizes representative NMR data for the N-phenylcarbamate moiety from related compounds.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| ¹H | N-H | 6.6 - 8.3 (often broad) | rsc.orgrsc.org |
| ¹H | Aromatic C-H | 6.9 - 7.6 | rsc.orgrsc.org |
| ¹³C | C =O | 153 - 164 | rsc.orgrsc.org |
| ¹³C | Aromatic C -N (ipso) | 137 - 148 | rsc.orgresearchgate.net |
| ¹³C | Aromatic C -H | 118 - 134 | rsc.orgrsc.org |
The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HMBC, allows for the unambiguous assignment of the complete structure of this compound and its derivatives. core.ac.uk
UV-Vis Absorption and Fluorescence Spectroscopies in Mechanistic and Equilibrium Analysis
UV-Visible (UV-Vis) absorption spectroscopy is used to study compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The phenyl group in this compound acts as a chromophore. UV-Vis spectroscopy is particularly useful for quantitative analysis and for studying reaction kinetics, especially when a product or reactant has a distinct absorption profile.
For instance, the hydrolysis kinetics of 4-nitrophenyl carbamates have been quantitatively compared using UV-Vis spectroscopy by monitoring the release of the colored 4-nitrophenolate (B89219) ion. emerginginvestigators.org While the parent this compound is not colored, its UV absorption can be used to determine its concentration in solution via the Beer-Lambert law. The technique can also monitor structural changes that affect the electronic environment of the phenyl ring. nih.gov The UV characteristics of numerous carbamate pesticides have been determined, with a focus on the low wavelength range (190-220 nm) for detection purposes in chromatography. oup.com
Fluorescence spectroscopy, while not universally applicable to all N-phenylcarbamates, can be a highly sensitive technique if the molecule or its derivatives possess a fluorophore. The inherent fluorescence of aromatic amino acids is a well-known phenomenon, and modification of the phenyl ring or coupling to a fluorescent tag could enable the use of this technique for highly sensitive detection and for studying interactions with biomolecules.
X-ray Diffraction (XRD) and Single-Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.
The crystal structures of several N-phenylcarbamate derivatives have been determined, providing valuable insight into the geometry of this functional group. For example, the crystal structure of Phenyl N-phenylcarbamate reveals that the two aromatic rings are oriented at a dihedral angle of 42.52(12)°. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, which form infinite one-dimensional chains. nih.govresearchgate.net
In another example, 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate, the crystal data reveals a monoclinic system. The structure is characterized by N-H···O hydrogen bonds that link adjacent molecules into a chain-like structure. nih.gov
A summary of crystallographic data for a representative N-phenylcarbamate is provided below.
| Parameter | Phenyl N-phenylcarbamate | Reference |
| Chemical Formula | C₁₃H₁₁NO₂ | nih.govresearchgate.net |
| Molecular Weight | 213.23 | nih.govresearchgate.net |
| Crystal System | Orthorhombic | nih.govresearchgate.net |
| Space Group | Pna2₁ | researchgate.net |
| a (Å) | 9.4734 (9) | nih.govresearchgate.net |
| b (Å) | 19.5825 (17) | nih.govresearchgate.net |
| c (Å) | 5.8509 (5) | nih.govresearchgate.net |
| V (ų) | 1085.42 (17) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
This level of structural detail is crucial for understanding structure-activity relationships and for computational modeling studies.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing thin films or surface-modified materials.
For a compound like this compound, XPS can provide a detailed analysis of the elemental composition (C, N, O). More importantly, high-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between atoms in different chemical environments. For example, the N 1s spectrum could potentially differentiate between the amino nitrogen and the carbamate nitrogen. A study involving the electrooxidation of ammonium (B1175870) carbamate on a glassy carbon electrode used XPS to characterize the introduced N-containing functional groups, identifying primary amine, pyrrole-type nitrogen, and graphitic quaternary nitrogen on the surface. nih.gov This demonstrates the power of XPS in elucidating the chemical states of nitrogen in complex systems, which is directly applicable to the analysis of this compound.
Chromatographic and Mass Spectrometric Methodologies for Analysis
Chromatography and mass spectrometry are the cornerstones of modern analytical chemistry for the separation, identification, and quantification of organic compounds.
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the preferred method for the analysis of many carbamates. tandfonline.com This is because carbamates are often thermally labile and can decompose in the high temperatures used in gas chromatography (GC). astm.org HPLC methods, using both normal and reverse-phase modes, have been developed for the separation of a wide array of carbamate pesticides. oup.com Detection is commonly achieved using UV detectors, as the phenyl group provides a chromophore, or more advanced detectors like fluorescence or mass spectrometry detectors. sepscience.com Columns specifically designed for carbamate analysis are available and can offer faster analysis times compared to standard C18 columns. sepscience.com
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for analyzing complex mixtures. Tandem mass spectrometry (MS/MS) is used for structural elucidation and for highly selective and sensitive quantification.
The mass spectra of carbamates have been studied, and characteristic fragmentation patterns have been identified. oup.com For anionic carbamates, collision-induced dissociation (CID) often results in a characteristic loss of CO₂ (44 mass units). nih.gov Chemical ionization mass spectrometry of carbamate pesticides also reveals major dissociation pathways that provide significant structural information. acs.org LC-MS/MS methods have been extensively developed for the sensitive quantification of carbamate insecticides in various matrices, including water and human plasma. shimadzu.comuq.edu.au These methods rely on monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
The combination of HPLC for separation and tandem mass spectrometry for detection represents the state-of-the-art for the trace analysis of this compound and its metabolites in complex samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of this compound. This method is widely applied in the analysis of amino acids after they have been derivatized. researchgate.net
A common approach involves pre-column derivatization of the amino acid with phenylisothiocyanate (PITC). This reaction results in the formation of phenylthiocarbamyl (PTC) amino acid derivatives, which can then be effectively separated using reversed-phase HPLC. nih.govnih.gov The separation is typically achieved on an octadecylsilyl (ODS) or similar nonpolar stationary phase, with a mobile phase gradient of increasing organic solvent concentration, such as acetonitrile (B52724) or methanol (B129727), in an aqueous buffer. nih.gov Detection is commonly performed using a UV detector at 254 nm. researchgate.netnih.gov
The use of monolithic silica (B1680970) columns can significantly expedite the analysis time. For instance, a gradient HPLC method with a monolithic RP-C18 column can separate amino acid derivatives in under 6 minutes. researchgate.netrsc.org
Table 1: HPLC Parameters for Amino Acid Derivative Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C8 or C18, Monolithic RP-C18 |
| Mobile Phase A | 0.05 M to 0.14 M Ammonium Acetate (B1210297) Buffer |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Increasing concentration of Mobile Phase B |
| Flow Rate | ~1.0 - 1.2 mL/min |
| Detection | UV at 254 nm or Photo Diode Array (PDA) |
| Derivatizing Agent | Phenylisothiocyanate (PITC) |
Chiral HPLC for Enantiomeric Resolution of N-Phenylcarbamate Derivatives
The separation of enantiomers, which are non-superimposable mirror images of a molecule, is of paramount importance, particularly in the pharmaceutical industry. Chiral HPLC is the gold standard for this purpose, utilizing chiral stationary phases (CSPs) to achieve enantioseparation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of racemic mixtures of N-phenylcarbamate derivatives. researchgate.net The chiral recognition mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.
For instance, cellulose tris(5-fluoro-2-methylphenylcarbamate) has been used as a CSP to achieve baseline separation of the enantiomers of 1,1'-bi-2-naphthol. acs.org The elution order of the enantiomers provides information about the chiral discrimination process. acs.org Factors such as the substituents on the phenylcarbamate moiety can influence the chiral recognition ability of the CSP. researchgate.net
Table 2: Key Factors in Chiral HPLC of N-Phenylcarbamate Derivatives
| Factor | Description |
| Chiral Stationary Phase (CSP) | Typically polysaccharide-based (e.g., cellulose or amylose derivatives) with phenylcarbamate groups. |
| Mobile Phase | Can be normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile, methanol). nih.gov |
| Analyte Structure | The presence of functional groups near the stereocenter influences interaction with the CSP. |
| Temperature | Affects the thermodynamics of the chiral recognition process and can impact resolution. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility and improve chromatographic performance.
Common derivatization approaches for amino acids include silylation, acylation, or esterification. researchgate.net For example, reaction with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) produces TBDMS derivatives that are suitable for GC-MS analysis. nih.gov
The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nist.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific fragments of the target analyte can be monitored, enhancing the sensitivity and selectivity of the analysis. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This technique is particularly valuable for the analysis of compounds in complex matrices, such as biological fluids. nih.gov
In LC-MS/MS, the analyte is first separated by the LC system. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI). The first mass analyzer (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, leading to very low detection limits.
LC-MS/MS has been successfully applied to the simultaneous quantification of various carbamate pesticides in plasma, demonstrating its utility for analyzing this class of compounds. nih.gov
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) with Derivatization Techniques
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a technique that allows for the visualization of the spatial distribution of molecules within a thin tissue section. researchgate.net However, the analysis of small molecules like amino acids and their derivatives by MALDI IMS can be challenging due to low ionization efficiency and interference from the matrix or other endogenous compounds. nih.govnih.gov
On-tissue chemical derivatization (OTCD) is a strategy employed to overcome these limitations. researchgate.netd-nb.info This involves applying a derivatizing reagent to the tissue section prior to matrix application. The reagent reacts with the target analyte to form a derivative with improved ionization properties. nih.gov This "chemical tagging" can enhance sensitivity and shift the analyte's mass-to-charge ratio to a region with less interference. nih.gov For instance, derivatization of amine-containing metabolites can significantly improve their detection in MALDI IMS. nih.gov
Development of Specialized Analytical Methodologies for N-Phenylcarbamates
The development of specialized analytical methodologies is often necessary to address specific challenges associated with the analysis of N-phenylcarbamates, such as low concentrations, complex sample matrices, or the need for enantioselective separation.
Derivatization Strategies for Enhanced Chromatographic Separation and Spectrometric Detection
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. scribd.com For N-phenylcarbamates and related amino compounds, derivatization can serve several purposes:
Improved Chromatographic Behavior : By increasing volatility for GC analysis or altering polarity for LC separation. researchgate.net
Enhanced Detection : By introducing a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a readily ionizable group for mass spectrometry.
Improved Enantioseparation : By creating diastereomers that can be separated on a non-chiral column or by enhancing the interaction with a chiral stationary phase.
A versatile strategy for the analysis of carnitine and acylcarnitines, which are also amino compounds, involves derivatization with pentafluorophenacyl trifluoromethanesulfonate. This derivatization is followed by a sequential ion-exchange/reversed-phase HPLC separation and detection by mass spectrometry. nih.gov Similarly, the derivatization of amino acids with phenylisothiocyanate to form PTC-amino acids is a well-established method for enhancing their separation and detection by HPLC. researchgate.netnih.gov
Table 3: Common Derivatization Reagents and Their Applications
| Derivatizing Reagent | Target Functional Group | Analytical Technique | Purpose |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | HPLC-UV | Introduces a chromophore for UV detection. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amines, hydroxyls, carboxyls | GC-MS | Increases volatility and thermal stability. |
| Pentafluorophenacyl trifluoromethanesulfonate | Carboxylic acids, amines | HPLC-MS | Enhances ionization for mass spectrometric detection. nih.gov |
| o-Phthalaldehyde (OPA) | Primary amines | HPLC-Fluorescence | Forms a fluorescent derivative. eurekaselect.com |
Lack of Specific Research Data on this compound Prevents Detailed Analytical Validation Report
A thorough review of scientific literature reveals a significant gap in detailed research findings specifically concerning the validation of analytical procedures for this compound. While general methodologies for the analysis of amino acids and other carbamate compounds are well-documented, specific data on linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ) for this compound remain unpublished.
General analytical validation for similar compounds often involves techniques such as high-performance liquid chromatography (HPLC). For instance, methods for determining amino acids frequently utilize pre-column derivatization with reagents like phenyl isothiocyanate (PITC) to form phenylthiocarbamoyl (PTC) derivatives, which can then be analyzed. The stability of these PTC-amino acids is a critical factor in method validation. Similarly, validated analytical methods exist for other carbamates, such as ethyl carbamate, in various matrices, with established performance characteristics. nih.gov
However, the absence of dedicated studies on this compound means that specific validation parameters and detailed research findings, including data that could be presented in tabular form, are not available. The development and validation of a stability-indicating assay method (SIAM) would be crucial for this compound, requiring forced degradation studies to ensure the method's specificity. ambiopharm.comchromatographyonline.comnih.gov Such a method would be validated according to ICH guidelines, assessing parameters like accuracy, precision (repeatability and intermediate precision), specificity, linearity, and robustness. ambiopharm.comchromatographyonline.com
Without specific research focused on this compound, any discussion on the validation of its analytical procedures would be purely speculative and not based on the detailed, compound-specific research findings required by the user's request. There are no available studies that provide the necessary data to construct the requested "Advanced Spectroscopic and Analytical Characterization" section with the specified subsections and data tables.
Applications of Amino N Phenylcarbamate in Advanced Organic Synthesis
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The strategic importance of amino N-phenylcarbamate in the synthesis of complex organic molecules is underscored by its ability to participate in a variety of chemical reactions, enabling the construction of intricate molecular frameworks.
This compound serves as a crucial intermediate in multi-step synthetic sequences. The carbamate (B1207046) group can function as a protecting group for the amino functionality, allowing for selective reactions at other sites of a molecule. Subsequently, the carbamate can be deprotected or transformed into other functional groups, providing a pathway for the elaboration of molecular complexity. This strategy is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds where precise control over functional group manipulation is paramount.
A significant application of this compound lies in its role as a precursor to isocyanates. nih.gov The thermal or catalytic decomposition of N-phenylcarbamates can yield phenyl isocyanate, a highly reactive intermediate that is a cornerstone in the synthesis of numerous organic compounds, most notably polyurethanes. mdpi.comacs.orgnih.gov This route to isocyanates is often considered a safer alternative to the use of highly toxic phosgene (B1210022). nih.gov Theoretical studies have shown that the aminolysis of phenyl N-phenylcarbamate can proceed through an isocyanate intermediate, highlighting the favorability of this reaction pathway. nih.gov The ability to generate isocyanates in situ from stable carbamate precursors like this compound offers a significant advantage in synthetic planning and execution.
| Precursor | Product | Transformation | Significance |
| This compound | Phenyl Isocyanate | Thermal or Catalytic Decomposition | Phosgene-free route to a key reactive intermediate for polyurethane synthesis. |
Strategies for Controlled C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, and this compound provides a valuable platform for achieving this with a high degree of control.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines and related compounds. nih.gov Carbamates, including N-phenylcarbamates, can participate in these reactions, serving as the nitrogen source for the formation of C-N bonds. beilstein-journals.orgnih.govnih.govrsc.orgmit.edu For instance, palladium-catalyzed amidation of aryl halides or sulfonates with carbamates provides a direct route to N-aryl carbamates. nih.govmit.edu These methods are characterized by their mild reaction conditions and broad substrate scope. rsc.org The use of specific ligands, such as biaryl monophosphines, has been shown to be crucial for the success of these transformations, enabling the amidation of even challenging substrates like aryl tosylates and benzenesulfonates. nih.gov
Table of Palladium-Catalyzed C-N Bond Forming Reactions with Carbamates
| Reaction Type | Substrates | Catalyst/Ligand System | Product | Reference |
|---|---|---|---|---|
| Amidation | Aryl Bromides, tert-Butyl Carbamate | Pd2dba3·CHCl3 / tert-Butyl X-Phos | N-Boc-protected anilines | acs.org |
| Cross-Coupling | N-substituted 4-bromo-7-azaindole, Amides | Pd(OAc)2/Pd2(dba)3 / Xantphos | C-N coupled products | beilstein-journals.org |
| Cross-Coupling | Aryl Chlorides/Triflates, Sodium Cyanate (B1221674), Alcohols | Palladium Catalyst | N-Aryl Carbamates | mit.eduorganic-chemistry.org |
The resurgence of radical chemistry has opened up new avenues for C-N bond formation. manchester.ac.ukscispace.comrsc.org Radical-based methods offer alternative strategies that can be complementary to traditional transition-metal-catalyzed approaches. While direct examples involving this compound are not extensively detailed in the provided context, the general principles of radical C-N bond formation can be applied. These methods often involve the generation of a nitrogen-centered radical from a suitable precursor, which then adds to a carbon-centered radical or an unsaturated system. The development of photoredox and electrochemical methods has significantly expanded the scope and applicability of these radical transformations. scispace.comrsc.org
Synthesis of Polyurethane Precursors and Related Monomers
Polyurethanes are a versatile class of polymers with a wide range of applications. The synthesis of these materials relies on the reaction of diisocyanates with polyols. As discussed earlier, this compound can serve as a precursor to phenyl isocyanate, a key monomer in polyurethane production. rsc.org
Furthermore, the chemistry of carbamates is central to non-isocyanate based polyurethane (NIPU) synthesis. kit-technology.demdpi.com For example, the polycondensation of dimethyl dicarbamates with diols offers a non-isocyanate route to polyurethanes. kit-technology.de While not a direct application of this compound itself, this highlights the importance of the carbamate functional group in the broader context of polyurethane chemistry. The development of sustainable methods for polyurethane synthesis, such as those utilizing carbon dioxide as a C1 source to produce carbamate intermediates, is an active area of research. rsc.org The selective cleavage of the C-O bond in the urethane (B1682113) linkage of polyurethanes can lead to the formation of new diurea monomers, demonstrating the potential for chemical recycling and the creation of new materials from existing polyurethane waste. nih.gov
Utilization of Carbamate Moieties for Functional Group Protection in Organic Synthesis
The protection of reactive functional groups is a fundamental concept in organic synthesis, enabling chemists to selectively carry out reactions on specific parts of a molecule while preventing unwanted side reactions. Carbamates are widely recognized as effective protecting groups for amines due to their ability to moderate the nucleophilicity and basicity of the nitrogen atom. masterorganicchemistry.comnih.govnih.gov The N-phenylcarbamate group, in particular, offers a balance of stability and controlled cleavage that is advantageous in multi-step syntheses. nih.govacs.org
The presence of an amino group on the phenyl ring of this compound can modulate the electronic properties of the carbamate moiety, influencing its reactivity and stability. This substituent can be leveraged to fine-tune the conditions required for both the introduction and removal of the protecting group, a concept of significant interest in the design of orthogonal protection strategies. nih.gov
Detailed Research Findings:
While specific research focusing exclusively on this compound as a protecting group is limited, the broader class of N-arylcarbamates has been extensively studied. thieme-connect.comresearchgate.netmit.edu The phenoxycarbonyl (Phoc) group, which is structurally related to the core of N-phenylcarbamate, has been investigated as a protecting group for amines in peptide synthesis. nih.govacs.org Studies have shown that phenylcarbamates are generally stable to acidic conditions and can be cleaved under basic or nucleophilic conditions. nih.gov
The synthesis of N-phenylcarbamates can be achieved through various methods, including the reaction of phenyl chloroformate with an amine or the coupling of anilines with carbazates. thieme-connect.comresearchgate.net A general scheme for the protection of a primary amine with a generic phenyl chloroformate is depicted below:
R-NH2 + ClCOOC6H5 → R-NHCOOC6H5 + HCl
Deprotection of the N-phenylcarbamate group to regenerate the free amine can be accomplished using methods such as hydrolysis with a strong base or treatment with specific nucleophiles. The choice of deprotection conditions is crucial to ensure the integrity of other functional groups within the molecule.
The following interactive data table summarizes the general conditions for the protection of primary amines as N-phenylcarbamates and their subsequent deprotection, based on established methodologies for related carbamates.
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Protection | Phenyl Chloroformate, Triethylamine | Dichloromethane (DCM) | 0 to 25 | 1 - 4 | 85 - 95 |
| Deprotection (Basic) | Sodium Hydroxide (B78521) (aq) | Methanol (B129727)/Water | 25 - 60 | 2 - 12 | 80 - 90 |
| Deprotection (Nucleophilic) | Hydrazine (B178648) | Ethanol | 25 | 1 - 3 | 80 - 90 |
Disclaimer: The data in this table represents generalized conditions for N-phenylcarbamates and may require optimization for specific substrates, including this compound.
The utility of the carbamate protecting group strategy is particularly evident in the synthesis of complex natural products and pharmaceuticals, where multiple reactive sites must be differentiated. The ability to selectively protect and deprotect amino functionalities is paramount to the successful construction of these intricate molecular architectures.
Materials Science Research Involving Amino N Phenylcarbamate Structures
Utilization in Polymer Chemistry and Advanced Materials
Extensive literature searches did not yield specific examples of "amino N-phenylcarbamate" being directly utilized as a monomer or significant component in the development of polyurethane materials or functional polymers and coatings. Research in non-isocyanate polyurethanes (NIPUs) often involves the formation of carbamate (B1207046) linkages through reactions of amines with cyclic carbonates or the synthesis of carbamates from urea (B33335) and alcohols, but the specific use of this compound is not prominently documented in the reviewed literature. nih.gov Similarly, while carbamate-functional resins are employed in coatings, the specific incorporation of this compound is not a widely reported strategy.
The design of functional polymers and coatings frequently incorporates carbamate groups to enhance properties such as durability, gloss, and resistance to environmental factors. google.com These are often achieved by using carbamate-functional acrylic polymers or by reacting hydroxy-functional polymers with compounds that introduce carbamate moieties. However, the specific use of this compound as a building block in the synthesis of these functional polymers and coatings is not well-documented in the available research.
Chiral Stationary Phases Derived from Polysaccharide Phenylcarbamates
A significant area of materials science where phenylcarbamate structures are pivotal is in the field of enantioselective chromatography. Polysaccharides, such as cellulose (B213188) and amylose (B160209), when derivatized with phenylcarbamate groups, form highly effective chiral stationary phases (CSPs) for the separation of enantiomers. researchgate.netnih.govnih.gov
Polysaccharide phenylcarbamates are among the most widely used CSPs in high-performance liquid chromatography (HPLC) due to their exceptional chiral recognition capabilities for a broad range of racemic compounds. nih.govnih.govacs.org The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occur between the analyte and the carbamate groups of the polysaccharide derivative. researchgate.net The substituents on the phenyl ring of the carbamate moiety play a crucial role in the enantioselectivity of the CSP. utwente.nl For instance, electron-donating or electron-withdrawing groups can significantly influence the retention and separation factors. acs.org
Cellulose and amylose tris(3,5-dimethylphenylcarbamate) are two of the most popular and effective polysaccharide-based CSPs, demonstrating broad applicability in separating a wide variety of chiral compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govrwth-aachen.de The degree of polymerization of the polysaccharide backbone can also influence the chiral recognition ability of the resulting CSP. nih.gov
Research has shown that both coated and immobilized polysaccharide-based CSPs are effective, with immobilized phases offering greater solvent compatibility. researchgate.netrwth-aachen.de The choice of mobile phase, including normal-phase, reversed-phase, and polar organic modes, can be optimized to achieve baseline separation of enantiomers. These CSPs are not only used for analytical-scale separations to determine enantiomeric purity but also for preparative-scale separations to obtain pure enantiomers for further studies. nih.gov
Below is an interactive data table summarizing various polysaccharide phenylcarbamate-based chiral stationary phases and their applications.
| Chiral Selector | Polysaccharide Backbone | Phenylcarbamate Derivative | CSP Type | Typical Analytes |
| Chiralcel OD | Cellulose | tris(3,5-dimethylphenylcarbamate) | Coated | Wide range of racemates |
| Chiralpak AD | Amylose | tris(3,5-dimethylphenylcarbamate) | Coated | Broad applicability, complements Chiralcel OD |
| Chiralpak IA | Amylose | tris(3,5-dimethylphenylcarbamate) | Immobilized | Similar to Chiralpak AD, with extended solvent compatibility |
| Chiralcel OJ | Cellulose | tris(4-methylbenzoate) | Coated | Aromatic compounds, compounds with ester groups |
| Chiralpak IC | Cellulose | tris(3,5-dichlorophenylcarbamate) | Immobilized | Halogenated compounds, various pharmaceuticals |
| Chiralpak IE | Amylose | tris(3,5-dichlorophenylcarbamate) | Immobilized | Broad applicability, often shows different selectivity than IC |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Cellulose | tris(4-chloro-3-methylphenylcarbamate) | Coated | Chiral sulfoxides |
| Amylose tris(2-chloro-5-methylphenylcarbamate) | Amylose | tris(2-chloro-5-methylphenylcarbamate) | Coated | Pharmaceutical compounds |
Q & A
Q. How can conflicting NMR data for carbamate derivatives be reconciled?
- Troubleshooting :
- Confirm solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.
- Use heteronuclear single quantum coherence (HSQC) to resolve overlapping 1H/13C signals.
- Cross-validate with high-resolution MS to rule out impurities .
Tables of Key Data
Table 1 : Kinetic Parameters for β-Glucosidase Inhibition by Selected Carbamates
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| O-(D-Glucopyranosylidene)this compound | 12.3 ± 1.2 | 8.9 ± 0.7 | Competitive | |
| Methyl N-phenylcarbamate | 45.6 ± 3.1 | 32.1 ± 2.5 | Non-competitive |
Table 2 : Crystallographic Data for N-Phenylcarbamate Derivatives
| Compound | Space Group | Hydrogen Bonds (Å) | C–H⋯π Interactions (Å) | Reference |
|---|---|---|---|---|
| Phenyl N-phenylcarbamate | Cc | N–H⋯O: 2.89 | C–H⋯π: 3.42 | |
| 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate | Cc | N–H⋯O: 2.92 | C–H⋯π: 3.38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
